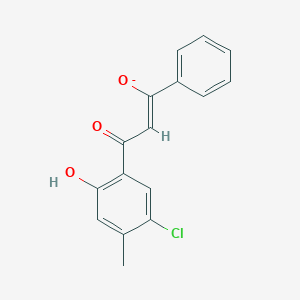
3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate typically involves the condensation of 5-chloro-2-hydroxy-4-methylbenzaldehyde with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product .
化学反応の分析
Types of Reactions
3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Formation of 5-chloro-2-hydroxy-4-methylbenzaldehyde or 5-chloro-2-hydroxy-4-methylbenzoic acid.
Reduction: Formation of 3-(5-chloro-2-hydroxy-4-methyl-phenyl)-3-hydroxy-1-phenyl-prop-1-en-1-olate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate involves its interaction with various molecular targets and pathways. The compound’s hydroxy and chloro groups allow it to form hydrogen bonds and engage in electrophilic and nucleophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
5-Chloro-2-hydroxy-4-methylbenzaldehyde: Shares the chloro and hydroxy groups but lacks the extended conjugated system.
3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-pyrazole: Contains a pyrazole ring instead of the enone structure.
5-Chloro-2-hydroxy-4-methylacetophenone: Similar structure but with a different functional group arrangement.
Uniqueness
3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate is unique due to its combination of functional groups and extended conjugated system, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
特性
分子式 |
C16H12ClO3- |
|---|---|
分子量 |
287.71 g/mol |
IUPAC名 |
(Z)-3-(5-chloro-2-hydroxy-4-methylphenyl)-3-oxo-1-phenylprop-1-en-1-olate |
InChI |
InChI=1S/C16H13ClO3/c1-10-7-15(19)12(8-13(10)17)16(20)9-14(18)11-5-3-2-4-6-11/h2-9,18-19H,1H3/p-1/b14-9- |
InChIキー |
YYFKHVARDOQMEW-ZROIWOOFSA-M |
異性体SMILES |
CC1=CC(=C(C=C1Cl)C(=O)/C=C(/C2=CC=CC=C2)\[O-])O |
正規SMILES |
CC1=CC(=C(C=C1Cl)C(=O)C=C(C2=CC=CC=C2)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


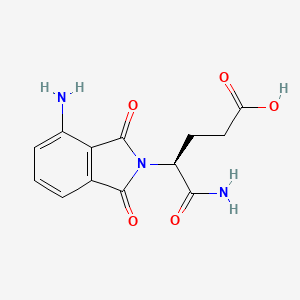
![N-[9-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B14752300.png)

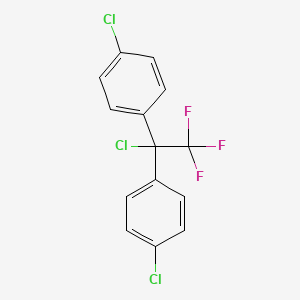
![3a,5b-Dimethyl-3-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,5b,6,7,10a,10b-dodecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B14752317.png)
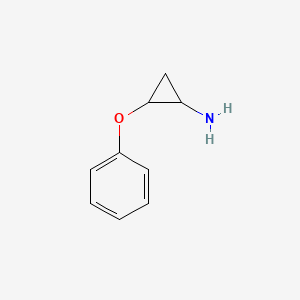
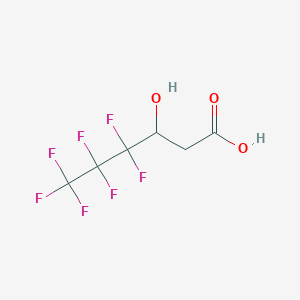
![2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B14752340.png)
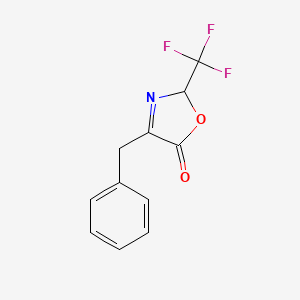
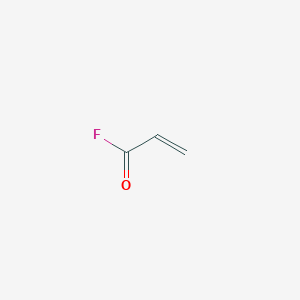
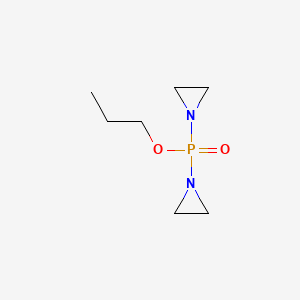
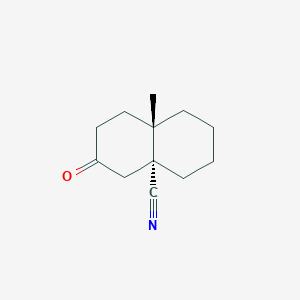
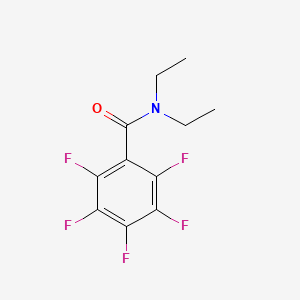
![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-19-methoxy-8-[(2R,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14752377.png)
